(S)-3-Aminovaleric acid ethyl ester
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Overview
Description
ETHYL (3S)-3-AMINOPENTANOATE is an organic compound with the molecular formula C7H15NO2 It is an ester derivative of 3-aminopentanoic acid, featuring an ethyl group attached to the carboxylate oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (3S)-3-AMINOPENTANOATE typically involves the esterification of 3-aminopentanoic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
3-aminopentanoic acid+ethanolacid catalystETHYL (3S)-3-AMINOPENTANOATE+water
Industrial Production Methods
In an industrial setting, the production of ETHYL (3S)-3-AMINOPENTANOATE may involve continuous esterification processes using recovery columns, reflux condensers, and fractionating columns to maximize yield and purity . The use of azeotropic distillation can help in removing water and driving the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
ETHYL (3S)-3-AMINOPENTANOATE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ester group.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can react with the amino group under acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of 3-aminopentanol.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
ETHYL (3S)-3-AMINOPENTANOATE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving amino acids and esters.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ETHYL (3S)-3-AMINOPENTANOATE involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 3-aminopentanoic acid, which can then participate in various biochemical processes. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
ETHYL (3S)-3-AMINOPENTANOATE can be compared with other similar compounds, such as:
Methyl (3S)-3-aminopentanoate: Similar structure but with a methyl ester group instead of an ethyl group.
Propyl (3S)-3-aminopentanoate: Similar structure but with a propyl ester group.
Butyl (3S)-3-aminopentanoate: Similar structure but with a butyl ester group.
These compounds share similar chemical properties but differ in their ester groups, which can influence their reactivity and applications .
Properties
CAS No. |
470707-09-6 |
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Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
ethyl (3S)-3-aminopentanoate |
InChI |
InChI=1S/C7H15NO2/c1-3-6(8)5-7(9)10-4-2/h6H,3-5,8H2,1-2H3/t6-/m0/s1 |
InChI Key |
OKIYALVMFMZSLV-LURJTMIESA-N |
Isomeric SMILES |
CC[C@@H](CC(=O)OCC)N |
Canonical SMILES |
CCC(CC(=O)OCC)N |
Origin of Product |
United States |
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